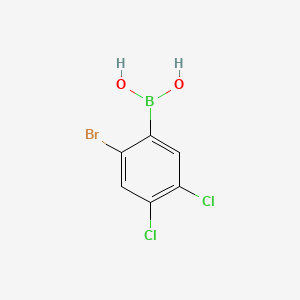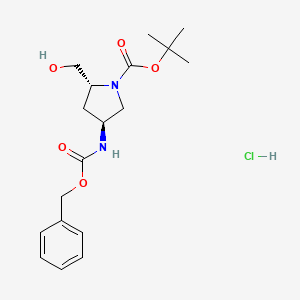
(2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (BOC) protecting group, a hydroxymethyl group, and a benzyloxycarbonyl (CBZ) protected amine. The hydrochloride salt form enhances its stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl typically involves multiple steps:
Protection of the amine group: The amine group on the pyrrolidine ring is protected using the CBZ group.
Introduction of the hydroxymethyl group: This step involves the addition of a hydroxymethyl group to the pyrrolidine ring.
Protection of the hydroxyl group: The hydroxyl group is protected using the BOC group.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form to enhance stability and solubility.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include:
Use of high-purity reagents: Ensuring the starting materials and reagents are of high purity to minimize impurities in the final product.
Controlled reaction conditions: Maintaining precise temperature, pH, and reaction times to optimize the yield and purity.
Purification techniques: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the protecting groups and obtain the free amine and hydroxyl groups.
Substitution: The protected amine and hydroxyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Free amine and hydroxyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of (2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl involves its interaction with specific molecular targets. The compound’s protected amine and hydroxyl groups allow it to participate in various biochemical pathways. The BOC and CBZ protecting groups can be selectively removed under specific conditions, enabling the compound to interact with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
(2R,4S)-4-hydroxyproline: A similar compound with a hydroxyl group on the pyrrolidine ring.
(2R,4S)-4-aminopyrrolidine: A compound with an amine group on the pyrrolidine ring.
(2R,4S)-1-BOC-4-hydroxyproline: A compound with a BOC-protected hydroxyl group on the pyrrolidine ring .
Uniqueness
(2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl is unique due to its combination of BOC and CBZ protecting groups, which provide stability and versatility in synthetic applications. The presence of both hydroxymethyl and amine groups allows for diverse chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C18H27ClN2O5 |
|---|---|
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H26N2O5.ClH/c1-18(2,3)25-17(23)20-10-14(9-15(20)11-21)19-16(22)24-12-13-7-5-4-6-8-13;/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22);1H/t14-,15+;/m0./s1 |
Clave InChI |
YGYVGMVGWYJEDJ-LDXVYITESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1CO)NC(=O)OCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


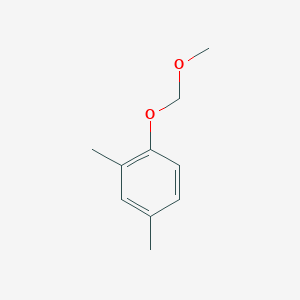
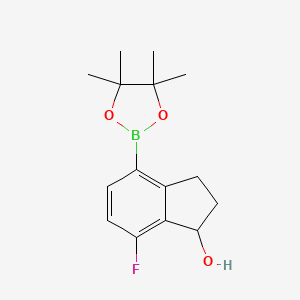
![(6-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14032333.png)
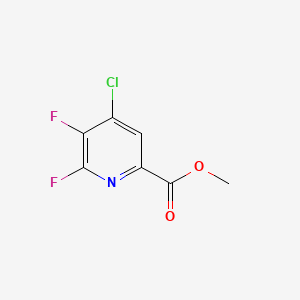

![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)
![N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide](/img/structure/B14032359.png)
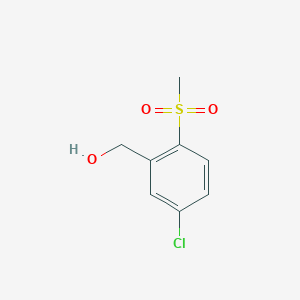
![Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14032373.png)
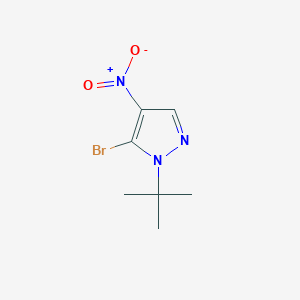
![2-[2-(Benzyloxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032382.png)
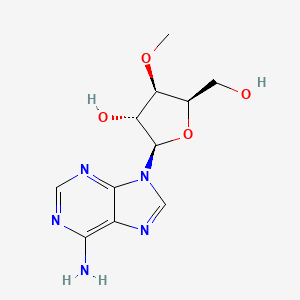
![(2S)-5-[[(cyclopropylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14032394.png)
